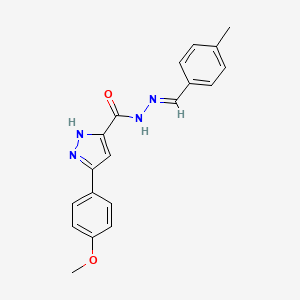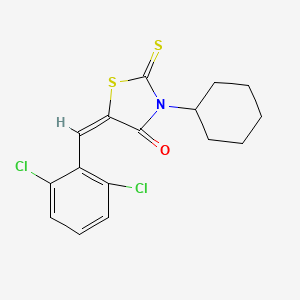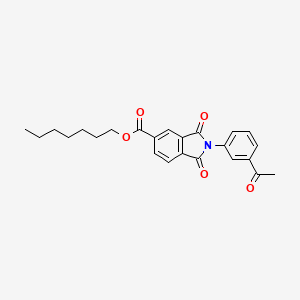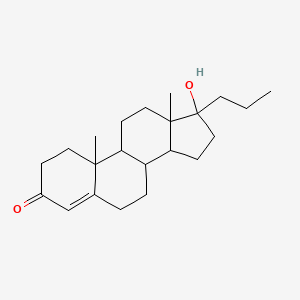![molecular formula C19H15N5O5 B11992934 methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Compounds: Substitution reactions yield halogenated derivatives.
Aplicaciones Científicas De Investigación
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Benzoate: Shares the nitrophenyl and benzoate ester groups but lacks the pyrazole ring.
3-Nitrophenyl Pyrazole: Contains the nitrophenyl and pyrazole groups but lacks the benzoate ester.
Uniqueness
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and pyrazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C19H15N5O5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[3-(3-nitrophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15N5O5/c1-29-19(26)13-7-5-12(6-8-13)11-20-23-18(25)17-10-16(21-22-17)14-3-2-4-15(9-14)24(27)28/h2-11H,1H3,(H,21,22)(H,23,25)/b20-11+ |
Clave InChI |
PCNJIEIXPBXUTG-RGVLZGJSSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)


![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)
![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
![2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11992925.png)
![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
